molecular formula C8H8N2O2 B2915100 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid CAS No. 2444577-95-9

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid

Cat. No.: B2915100
CAS No.: 2444577-95-9
M. Wt: 164.164
InChI Key: RZZNWEPWXPTPAM-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid is a high-purity chemical compound provided as a solid, serving as a valuable building block in medicinal chemistry and drug discovery research. With the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol for the free acid, this bicyclic heterocycle features a fused cyclopentane and pyridazine ring system, with the carboxylic acid functional group offering a versatile handle for further synthetic modification, such as amide coupling reactions, to create a diverse array of derivatives . Researchers utilize this core scaffold as a privileged structure in the synthesis of novel bicyclic and tricyclic heterocyclic systems, which are of significant interest in the development of new pharmaceutical agents . As a pyridazine derivative, it represents an important aza-analog in the exploration of nitrogen-containing heterocycles, which are commonly found in compounds with various biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific handling and storage conditions, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNWEPWXPTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization reactions . The reaction conditions often involve the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, as both the reagent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts suggest that scalable methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Heterocycle Substituent Molecular Formula Molecular Weight Key Features
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Pyridine Carbonitrile C₁₂H₉N₃ 195.22 High electron-withdrawing nitrile group enhances adsorption on metal surfaces
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid Pyrimidine Carboxylic acid C₈H₈N₂O₂ 164.16 Two nitrogen atoms (1,3-positions) increase polarity and potential for hydrogen bonding
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate Pyridine Ethyl ester C₁₁H₁₃NO₂ 191.23 Ester group improves lipophilicity, suitable as a synthetic intermediate
Target Compound (hypothetical) Pyridazine Carboxylic acid C₈H₇N₃O₂ 177.16 Adjacent nitrogens in pyridazine may enhance acidity and coordination capacity

Key Observations:

  • The carboxylic acid substituent enhances hydrophilicity and metal-binding capacity, contrasting with the lipophilic carbonitrile or ester groups .

Electrochemical and Adsorption Behavior

  • Carbonitrile Derivatives: Adsorption involves both physisorption and chemisorption, with DFT calculations showing electron-rich nitrile groups interacting with metal surfaces .
  • Carboxylic Acid Analogs: Expected to exhibit stronger chemisorption via carboxylate-metal coordination, though solubility in acidic media may limit efficiency compared to nitriles.
  • Theoretical Insights: Monte Carlo simulations and DFT studies emphasize the importance of molecular geometry and electron density distribution in adsorption efficacy .

Biological Activity

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, structural characteristics, and various biological effects.

Structural Characteristics

The molecular formula for this compound is C9H9NO2C_9H_9NO_2. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C9H9NO2C_9H_9NO_2
SMILES C1CC2=C(C1)N=CC(=C2)C(=O)O
InChI InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H,11,12)

Synthesis

The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridazine derivatives has been explored in various studies. For instance, one study reported the use of enaminones and Cu(II) complexes as catalysts for the formation of related compounds through heterogeneous catalysis . Another research highlighted the biocatalytic synthesis of heteroaromatic N-oxides from similar compounds using whole-cell systems, indicating a potential pathway for synthesizing derivatives of cyclopentapyridazines .

Enzymatic Inhibition

The compound's structural features may also confer enzymatic inhibition capabilities. Research into related compounds has demonstrated their ability to act as selective protein inhibitors. This characteristic is crucial for developing drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders .

Antioxidant Properties

Antioxidant activity is another area where related compounds have shown efficacy. A study on various derivatives indicated that they possess significant radical scavenging activity, suggesting that this compound could similarly contribute to oxidative stress reduction in biological systems .

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated. For instance:

  • Pyrazolo[1,5-a]pyrimidines : These compounds have been shown to exhibit selective anticancer activity and are under investigation for their potential as therapeutic agents.
  • N-Heterocycles : The biocatalytic conversion of N-heterocycles demonstrated high activity towards oxidation processes that could be relevant for modifying cyclopentapyridazines for enhanced biological activity .

Q & A

Q. How are salt forms optimized for targeted delivery?

  • Methodological Answer : Salt screening involves:
  • Counterion selection : Organic bases (e.g., piperidine) enhance intestinal absorption.
  • Dissolution testing (USP apparatus II) in simulated gastric fluid.
  • Powder X-ray diffraction (PXRD) to monitor crystallinity changes during formulation .

Tables for Key Comparisons

Table 1 : Comparison of Synthetic Methods for Derivatives

MethodYield (%)Purity (HPLC)Reaction Time (h)
THF-mediated synthesis7298.510
Ethanol recrystallization6599.212

Table 2 : Predicted vs. Experimental logP Values

DerivativeSwissADME logPExperimental logP
Parent compound2.82.6
Sodium salt1.91.7

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